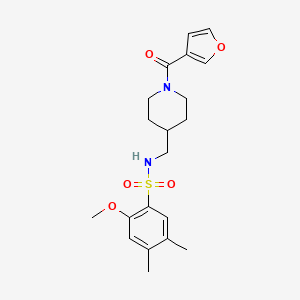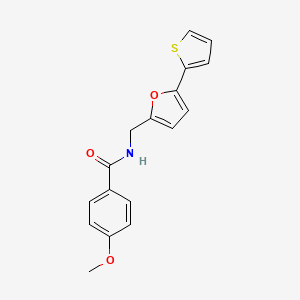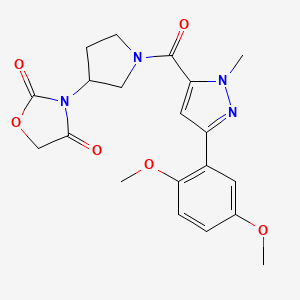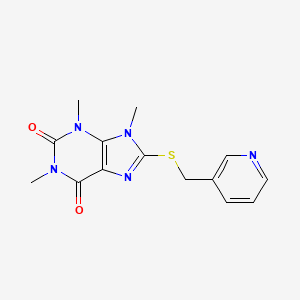
N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic molecule that appears to be related to a class of compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzofuran and carboxamide are present in the compounds that have been synthesized and tested for various biological activities.
Synthesis Analysis
The synthesis of related benzofuran derivatives has been described in the literature. For instance, a series of molecules including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives were synthesized through a molecular hybridization approach, which involved combining a thiazole aminopiperidine core with a carbamide side chain . This suggests that the synthesis of this compound could potentially follow a similar multi-step synthetic route, possibly involving the formation of the benzofuran core followed by the introduction of the piperazine and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a fused aromatic system that can interact with biological targets. The benzofuran moiety is known to be a key pharmacophore in many biologically active compounds. The molecular interactions of such compounds with their targets can be quite specific, as seen in the study where the orientation and ligand-protein interactions of benzofuran derivatives with the Mycobacterium smegmatis DNA gyrase B subunit were investigated .
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be influenced by the substituents attached to the core structure. In the context of the provided papers, the benzofuran derivatives were designed to inhibit the DNA gyrase enzyme in Mycobacterium tuberculosis, which suggests that the compounds can interact with the enzyme's active site and potentially inhibit its function . The specific chemical reactions that this compound might undergo would depend on its precise chemical structure, which is not fully detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would be influenced by its molecular structure. The presence of the benzofuran core and the carboxamide group suggests that the compound could exhibit certain degrees of aromaticity, polarity, and potential for hydrogen bonding, which would affect its solubility, stability, and reactivity. The exact properties would need to be determined experimentally.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
Research on new pyridine derivatives, including those with benzofuran components, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This indicates a potential for developing new antibacterial agents from benzofuran derivatives (Patel, Agravat, & Shaikh, 2011). Another study synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding good chelating ability with Fe+2 ions and good scavenging activity with DPPH free radicals, suggesting antioxidant and antibacterial potential (Shankerrao, Bodke, & Mety, 2013).
Nootropic Activity
A study explored the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds for their potential nootropic (cognitive enhancement) activities, indicating the interest in this chemical framework for developing brain health-related applications (Valenta, Urban, Taimr, & Polívka, 1994).
Polymerization Applications
The ADMET polymerization of amino-acid-based dienes, including studies on diketopiperazines, has been researched for creating unsaturated tertiary polyamides, highlighting the material science applications of these compounds (Führer & Schlaad, 2014).
Drug Discovery and Development
In the realm of drug discovery, benzofuran derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and antipyretic agents, among others. This underscores the ongoing research into benzofuran and related structures for therapeutic uses. For instance, a series of benzofuran-2-carboxamides were synthesized and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities (Xie et al., 2014).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives have diverse pharmacological activities, indicating a variety of interactions with their targets .
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating that they likely affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells .
Future Directions
Benzofuran compounds have shown promising pharmacological potential against various diseases such as Alzheimer’s and Parkinson’s. They are potential natural drug lead compounds . Therefore, the future research directions could involve further exploration of the therapeutic potential of benzofuran derivatives, including “N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide”, for various diseases.
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-12(2)10-14-11-13-6-4-5-7-15(13)25-14/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRIBMFGISNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)
![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)